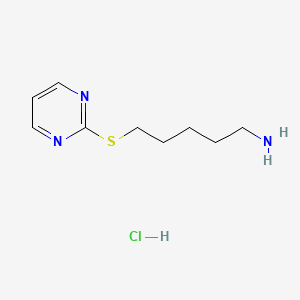

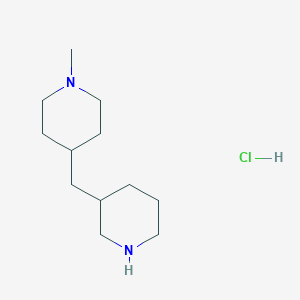

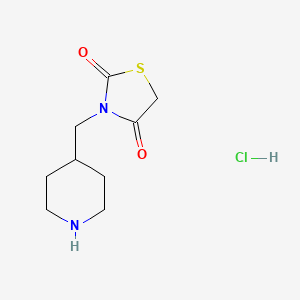

![molecular formula C11H13Cl2NOS B1432932 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1706454-81-0](/img/structure/B1432932.png)

2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Overview

Description

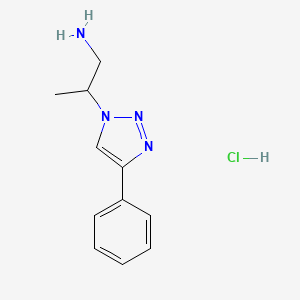

The compound “2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool in drug discovery, material science, and biological studies. The molecular formula of this compound is C11H13Cl2NOS, with an average mass of 278.198 Da and a monoisotopic mass of 277.009491 Da .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study showed that dihydrospiro (piperidine-4,7’-thieno [2,3-c]pyran)-derived compounds are potent NOP antagonists with high selectivity versus classical opioid receptors . Another study found that compound 06, 1-((4-methoxyphenyl)sulfonyl)-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] was the most potent compound in active TB .

Molecular Structure Analysis

The molecular structure of “2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is unique and contributes to its diverse applications in scientific research. The compound’s structure is based on the dihydrospiro (piperidine-4,7’-thieno [2,3-c]pyran) scaffold .

Chemical Reactions Analysis

The chemical reactions involving “2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” have been studied in the context of drug discovery and material science. For example, dihydrospiro (piperidine-4,7’-thieno [2,3-c]pyran)-derived compounds have been shown to be potent NOP antagonists .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” contribute to its diverse applications in scientific research. The compound has a molecular weight of 243.75 g/mol . It has a topological polar surface area of 49.5 Ų and a complexity of 245 .

Scientific Research Applications

Sigma Receptor Ligands

Research has identified the spirocyclic framework, including 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], as a potent structure for developing sigma receptor ligands. Studies demonstrate that modifications at different positions of this scaffold can significantly influence receptor affinity and selectivity, highlighting its utility in designing compounds with tailored pharmacological profiles. Notably, certain derivatives show a preference for the σ1 receptor, with potential implications for the development of treatments targeting pain, cancer, and neurological disorders (Oberdorf et al., 2012).

NOP Receptor Antagonists

The compound's framework has been utilized in the discovery of novel nociceptin/orphanin FQ (NOP) receptor antagonists. These antagonists are identified for their selectivity and efficacy, offering a promising approach to studying the NOP receptor's role in stress, anxiety, mood, and drug abuse. The research emphasizes the compound's potential in providing orally available NOP antagonists with significant brain receptor occupancy, underscoring its applicability in behavioral and addiction studies (Toledo et al., 2014).

Antitubercular Activity

Further investigations into 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives have revealed their potential against both active and dormant Mycobacterium tuberculosis. This research highlights the compound's utility in addressing tuberculosis, particularly in the development of new therapeutics that are effective against drug-resistant strains and the latent form of the disease. The findings suggest a promising avenue for the synthesis of antitubercular agents based on this scaffold (Alluri et al., 2017).

properties

IUPAC Name |

2,3-dichlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NOS/c12-8-7-1-6-15-11(2-4-14-5-3-11)9(7)16-10(8)13/h14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWHIJUGZSBYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCNCC2)C3=C1C(=C(S3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

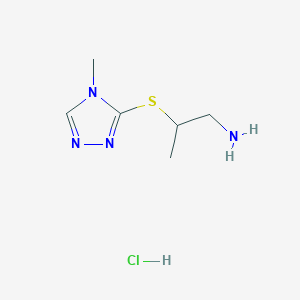

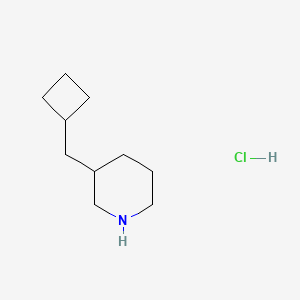

![1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1432851.png)